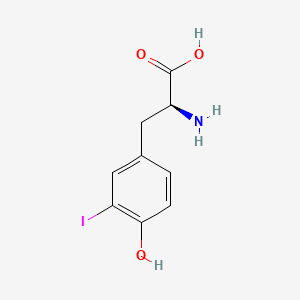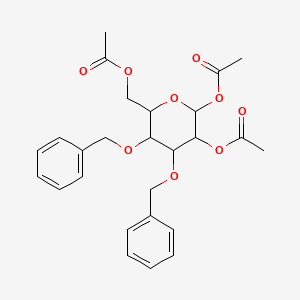![molecular formula C9H13N5O3 B7796067 2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-7,8-dihydro-1H-pteridin-4-one](/img/structure/B7796067.png)
2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-7,8-dihydro-1H-pteridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dihydro-L-biopterin . It is a pteridine derivative and an oxidation product of tetrahydrobiopterin. This compound plays a significant role as a precursor in the biosynthesis of tetrahydrobiopterin, a cofactor essential for the hydroxylation of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
7,8-Dihydro-L-biopterin can be synthesized through the oxidation of tetrahydrobiopterin. The reaction typically involves the use of oxidizing agents such as iodine or potassium ferricyanide under controlled conditions . The reaction is carried out in an aqueous medium, and the product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of 7,8-Dihydro-L-biopterin follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product. The compound is often produced in batch reactors, followed by purification through crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
7,8-Dihydro-L-biopterin undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form quinonoid dihydrobiopterin.
Reduction: It can be reduced back to tetrahydrobiopterin using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pteridine ring.
Common Reagents and Conditions
Oxidizing Agents: Iodine, potassium ferricyanide.
Reducing Agents: Sodium borohydride.
Solvents: Aqueous solutions, methanol, ethanol.
Major Products
Oxidation: Quinonoid dihydrobiopterin.
Reduction: Tetrahydrobiopterin.
Aplicaciones Científicas De Investigación
7,8-Dihydro-L-biopterin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of tetrahydrobiopterin, which is essential for various biochemical reactions.
Biology: It plays a role in the study of enzyme mechanisms, particularly those involving aromatic amino acid hydroxylases.
Medicine: It is used in research related to metabolic disorders such as phenylketonuria, where tetrahydrobiopterin deficiency is a key factor.
Industry: It is used in the production of pharmaceuticals and as a research reagent in biochemical studies.
Mecanismo De Acción
7,8-Dihydro-L-biopterin exerts its effects primarily through its role as a precursor to tetrahydrobiopterin. Tetrahydrobiopterin acts as a cofactor for several enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. These enzymes are involved in the hydroxylation of aromatic amino acids, which is a critical step in the biosynthesis of neurotransmitters such as dopamine, serotonin, and norepinephrine .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrobiopterin: The reduced form of 7,8-Dihydro-L-biopterin, essential for the same enzymatic reactions.
Quinonoid dihydrobiopterin: An oxidized form that can be interconverted with 7,8-Dihydro-L-biopterin.
Neopterin: Another pteridine derivative involved in immune response.
Uniqueness
7,8-Dihydro-L-biopterin is unique due to its specific role as an intermediate in the biosynthesis of tetrahydrobiopterin. Its ability to undergo reversible oxidation and reduction makes it a crucial compound in maintaining the balance of tetrahydrobiopterin levels in biological systems .
Propiedades
IUPAC Name |
2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-7,8-dihydro-1H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,6,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMXZDUTFRTWPE-DZSWIPIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=NC2=C(NC1)NC(=NC2=O)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=NC2=C(NC1)NC(=NC2=O)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] acetate](/img/structure/B7795990.png)








![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(methylsulfanyl)propanoate](/img/structure/B7796059.png)
![1,2-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B7796077.png)
![2,4-dimethoxy-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7796089.png)
![2,4-dimethyl-1H-pyrido[2,3-b]indole](/img/structure/B7796094.png)

